molecular formula C22H25NO3 B11572300 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one

Cat. No.: B11572300
M. Wt: 351.4 g/mol
InChI Key: AFJIZRILNVWRMU-UHFFFAOYSA-N
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Description

1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is a synthetic organic compound known for its unique structural properties. This compound features an indole core, which is a common motif in many biologically active molecules, linked to a methoxyphenoxyethyl group and a dimethylpropanone moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Attachment of the Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks an appropriate electrophile, such as 2-(2-methoxyphenoxy)ethyl chloride.

    Introduction of the Dimethylpropanone Moiety:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of indole-containing compounds with biological targets.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The methoxyphenoxyethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The dimethylpropanone moiety may influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

1-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C22H25NO3/c1-22(2,3)21(24)17-15-23(18-10-6-5-9-16(17)18)13-14-26-20-12-8-7-11-19(20)25-4/h5-12,15H,13-14H2,1-4H3

InChI Key

AFJIZRILNVWRMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3OC

Origin of Product

United States

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